molecular formula C11H8F3N3O2 B042143 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 916975-92-3

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B042143
Key on ui cas rn: 916975-92-3
M. Wt: 271.19 g/mol
InChI Key: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781597B2

Procedure details

Crude 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (IX) (1.85 g, 6 mmol, 88 area % purity in HPLC) is dissolved in ethyl acetate (6 mL) at about 50° C. To the stirred resulting black solution is slowly added methanesulfonic acid (0.397 mL, 6 mmol) at about 50° C. At the end of the addition a bright solid starts to precipitate. The mixture is allowed to slowly cool down to room temperature and is further stirred at about 5° C. for 75 minutes. The solid formed is filtered, washed with ethyl acetate (4 mL) and dried at room temperature and reduced pressure. A suspension of the obtained material in 2-propanol (5 mL) is stirred at 50° C. for 90 minutes, is allowed to cool down to room temperature, stirred for 1 hour and at 0-5° C. for another hour. The solid formed is filtered, washed with cold 2-propanol (5 mL) and dried at room temperature and reduced pressure to afford 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole methanesulfonic acid salt as a beige solid. Yield: 54.1% (HPLC purity: 99.5 area %), Melting point: 208-213° C.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.397 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=2)[CH:6]=1.[CH3:20][S:21]([OH:24])(=[O:23])=[O:22]>C(OCC)(=O)C>[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:15])([F:14])[F:16])[CH:10]=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=2)[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.397 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is further stirred at about 5° C. for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the stirred resulting black solution
CUSTOM
Type
CUSTOM
Details
at about 50° C
ADDITION
Type
ADDITION
Details
At the end of the addition a bright solid starts
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ethyl acetate (4 mL)
CUSTOM
Type
CUSTOM
Details
dried at room temperature
ADDITION
Type
ADDITION
Details
A suspension of the obtained material in 2-propanol (5 mL)
STIRRING
Type
STIRRING
Details
is stirred at 50° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour and at 0-5° C. for another hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with cold 2-propanol (5 mL)
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
CS(=O)(=O)O.CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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